molecular formula C12H11NO2 B15253087 4,6-Dimethylquinoline-2-carboxylic acid

4,6-Dimethylquinoline-2-carboxylic acid

Cat. No.: B15253087
M. Wt: 201.22 g/mol
InChI Key: XYUGUONNYPEQKO-UHFFFAOYSA-N
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Description

4,6-Dimethylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry . This compound is characterized by a quinoline ring system substituted with methyl groups at positions 4 and 6 and a carboxylic acid group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials under acidic conditions . Another method includes the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve yield but also reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitroquinoline, halogenated quinoline.

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethylquinoline-2-carboxylic acid is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. The methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4,6-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-3-4-10-9(5-7)8(2)6-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

XYUGUONNYPEQKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C(=O)O

Origin of Product

United States

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